molecular formula C13H9BrN2O4 B5774743 N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide

Cat. No.: B5774743
M. Wt: 337.12 g/mol
InChI Key: RRFFYTHKGKKIJK-GIDUJCDVSA-N
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Description

N'-(1,3-Benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide is a synthetic Schiff base hydrazide compound designed for research and development applications. This molecule integrates a 1,3-benzodioxole moiety, a functional group present in various bioactive compounds and often used in chemical synthesis . The core structure is a hydrazone, formed by the condensation of a hydrazide with an aldehyde, a class known for its versatile coordination chemistry and potential in developing pharmaceutical intermediates . As a Schiff base, this compound is of significant interest in the field of coordination chemistry, where similar structures are investigated for their ability to form complexes with various metal ions, which can be relevant for catalytic applications or material science . The presence of the bromo-substituted furan ring and the 1,3-benzodioxole group suggests potential for use in exploratory medicinal chemistry research, as such fragments are common in discovering new bioactive molecules. The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O4/c14-12-4-3-10(20-12)13(17)16-15-6-8-1-2-9-11(5-8)19-7-18-9/h1-6H,7H2,(H,16,17)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFFYTHKGKKIJK-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide typically involves the condensation of 5-bromo-2-furoic acid hydrazide with 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole and furan rings.

    Reduction: Aminated derivatives of the original compound.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and other proteins, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism by which N’-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to the inhibition of certain biological pathways, which is particularly relevant in the context of its potential anticancer properties.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity :

  • The 5-bromo-furan group in the target compound and its indole-substituted analogue () is associated with anti-inflammatory properties, likely due to halogen-mediated enzyme inhibition .
  • Replacement of furan with thienyl () enhances hydrophobicity and may improve membrane permeability .

Crystallographic Behavior: Compounds with 1,3-benzodioxole (e.g., ) exhibit planar geometries and form robust hydrogen-bonded networks (N–H⋯O, O–H⋯O), which correlate with higher thermal stability compared to non-planar analogues . The hydrazide linker in all compounds facilitates intermolecular interactions critical for crystal packing and solubility .

Synthetic Yields :

  • The target compound’s synthesis (yield ~88–96% via Methods A/B in ) outperforms many analogues (e.g., 62–68% for imidazolone derivatives in ), likely due to optimized reaction conditions for Schiff base formation .

Spectroscopic and Computational Comparisons

  • NMR Data : The ¹H NMR spectra of related compounds () show characteristic shifts for aromatic protons (δ 6.8–7.5 ppm) and hydrazide NH groups (δ 10–12 ppm). The target compound’s 5-bromo-furan moiety is expected to deshield adjacent protons, resulting in distinct downfield shifts .
  • Hydrogen Bonding: Graph-set analysis () of the target’s crystal structure predicts R₂²(8) motifs (N–H⋯O) and C(6) chains (C–H⋯O), similar to (E)-N'-(1,3-benzodioxol-5-ylmethylene)nicotinohydrazide .

Biological Activity

N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₈BrN₃O₃
  • Molecular Weight : 328.12 g/mol
  • CAS Number : 351987-65-0

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study involving human breast cancer cells (MCF-7) reported that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 20 µM after 48 hours of exposure. Mechanistic investigations revealed that the compound activates the caspase pathway, leading to programmed cell death.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. A recent investigation assessed its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that this compound significantly reduced NO levels by inhibiting inducible nitric oxide synthase (iNOS) expression.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, researchers tested the antimicrobial efficacy of several derivatives of hydrazones, including this compound. The findings highlighted its superior activity against Gram-positive bacteria compared to standard antibiotics.

Study 2: Cancer Cell Apoptosis

A detailed analysis was conducted on the apoptotic effects of the compound on MCF-7 cells. Flow cytometry results revealed an increase in early and late apoptotic cells upon treatment with the compound, confirming its potential as an anticancer agent.

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-720Caspase activation
Study 2S. aureus32Disruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide, and how do reaction conditions influence yield?

  • The compound is synthesized via condensation of 5-bromo-2-furoic acid hydrazide with 1,3-benzodioxol-5-carbaldehyde. Key steps include refluxing in ethanol with catalytic acid (e.g., acetic acid) to form the hydrazone linkage. Optimization of solvent polarity (e.g., aqueous vs. anhydrous ethanol) and reaction time (typically 6–12 hours) significantly impacts yields (≥70%) .
  • Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify by recrystallization from ethanol to remove unreacted aldehydes .

Q. How is the molecular structure of this compound characterized, and what crystallographic tools are recommended?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used to resolve bond lengths, angles, and hydrogen-bonding networks. ORTEP-3 (with GUI) visualizes thermal ellipsoids and molecular packing .
  • Example : A related benzodioxol-hydrazide derivative (CID 9639497) was resolved to 0.84 Å resolution, revealing planar hydrazone geometry and intermolecular N–H···O hydrogen bonds .

Q. What spectroscopic techniques validate the compound’s purity and functional groups?

  • FT-IR : Confirm hydrazide C=O stretch (~1650 cm⁻¹) and imine C=N stretch (~1600 cm⁻¹).
  • 1H/13C NMR : Look for benzodioxol methylenedioxy protons (δ 5.9–6.1 ppm) and furan ring protons (δ 7.2–7.8 ppm). ESI-MS provides molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the compound’s bioactivity and electronic properties?

  • Density Functional Theory (DFT) at B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and thermodynamic stability. Molecular docking (AutoDock Vina) predicts binding affinities to targets like bacterial enoyl-ACP reductase (e.g., PDB 1C14) .
  • Case Study : A benzodioxol-hydrazide analog showed a docking score of −8.2 kcal/mol against E. coli DNA gyrase, correlating with experimental MIC values .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

  • Discrepancies in antibacterial MIC values (e.g., 5–50 µM) may arise from strain variability or assay conditions (broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
  • Example : Compound 5k (a sulfonohydrazide analog) exhibited MIC = 8.37 µM against E. coli but required pH 7.4 buffering to stabilize the hydrazone bond .

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